![molecular formula C20H21N3O5S2 B6581540 N-[2-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide CAS No. 1206990-06-8](/img/structure/B6581540.png)

N-[2-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

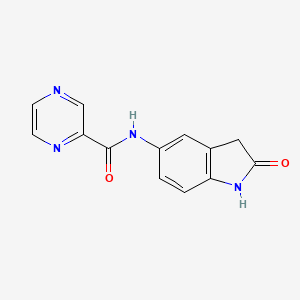

The compound “N-[2-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide” is a complex organic molecule. It contains a benzenesulfonyl group, a tetrahydroisoquinoline group, and an oxazole group .

Synthesis Analysis

The synthesis of benzenesulfonyl derivatives has been studied in the context of developing human neutrophil elastase (hNE) inhibitors for the treatment of Acute Respiratory Distress Syndrome (ARDS). Various benzenesulfonyl acid derived compounds were synthesized and evaluated as competitive inhibitors of hNE . Additionally, catalytic synthesis of benzosultams, a subclass of bicyclic sulfonamides, has been explored .Applications De Recherche Scientifique

Catalytic Desulfitative Functionalizations

Sulfones have gained significant attention in organic synthesis due to their exceptional versatility. Notably, since 2005, it has been demonstrated that sulfones can participate in Pd-catalyzed Suzuki–Miyaura type reactions. Recent advances in catalytic desulfitative functionalizations have opened up new research avenues. Specifically, sulfone derivatives serve as substrates for catalytic C–C and C–X bond construction. Mechanistic insights are crucial for further expanding the flexibility of C–S bonds in this context .

Metal and Photocatalytic Methods

Researchers have explored metal and photocatalytic approaches for selective functionalization of unsaturated C–C bonds. These methods offer exciting possibilities for synthetic chemistry. Investigating the reactivity of sulfones in these contexts can lead to innovative transformations and novel bond formations. The development of efficient metal and photocatalysts remains an active area of study .

Synthesis of Natural Products

The chemistry of sulfones holds promise for the synthesis of natural products. By leveraging the unique reactivity of sulfones, researchers can access complex molecular structures. Understanding key mechanistic features and addressing challenges will facilitate impactful improvements in catalytic desulfitative C–C and C–X bond formation. This knowledge may inspire novel perspectives in catalytic transformations .

Potential Therapeutic Applications

While specific studies on “F5834-3682” or “VU0523228-1” are limited, exploring its potential therapeutic applications is essential. Aromatic sulfonamides have been investigated as safer therapeutic agents due to their stability. Further research could uncover specific biological targets or pathways where this compound may be relevant .

Foam Synthesis and Polymer Applications

Although not directly related to the compound, sulfonamides have been used as chemical blowing agents (CBAs) in foam synthesis. CBAs play a crucial role in obtaining polymer foams. Investigating whether “F5834-3682” or related derivatives exhibit any foaming properties could be interesting .

Coordination Chemistry and Metal Complexes

Given the presence of the sulfonamide group, exploring the coordination chemistry of “F5834-3682” with transition metals could yield interesting metal complexes. These complexes might find applications in catalysis, sensing, or other fields .

Mécanisme D'action

Target of Action

Similar compounds, such as n-benzenesulfonyl derivatives of heterocycles, have been shown to exhibit antibacterial activity .

Mode of Action

It is known that n-benzenesulfonyl derivatives can generate reactive oxygen species (ros) and reactive nitrogen species, which can lead to bactericidal activity .

Biochemical Pathways

The generation of ros and reactive nitrogen species suggests that it may interfere with bacterial metabolic pathways, leading to cell death .

Result of Action

Similar compounds have been shown to exhibit bactericidal activity, suggesting that this compound may also have antibacterial effects .

Safety and Hazards

Orientations Futures

The development of benzenesulfonyl derivatives and related compounds is an active area of research, particularly in the context of medicinal chemistry. These compounds have shown promise as inhibitors of human neutrophil elastase (hNE), a target for the treatment of Acute Respiratory Distress Syndrome (ARDS) . Future research will likely continue to explore the synthesis, properties, and biological activity of these and related compounds .

Propriétés

IUPAC Name |

N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O5S2/c1-14-20(15(2)28-21-14)29(24,25)22-18-9-8-16-10-11-23(13-17(16)12-18)30(26,27)19-6-4-3-5-7-19/h3-9,12,22H,10-11,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGLZHANMFYKTTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=CC=C4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dimethyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-4-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-methoxyphenyl)methyl]-4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B6581464.png)

![1-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-3-(thiophen-2-yl)urea](/img/structure/B6581470.png)

![1-(2-ethoxyphenyl)-3-{[1-(4-fluorophenyl)cyclopropyl]methyl}urea](/img/structure/B6581471.png)

![1-[(4-chlorophenyl)methyl]-3-{[1-(4-fluorophenyl)cyclopropyl]methyl}urea](/img/structure/B6581476.png)

![1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(thiophen-2-yl)cyclopropyl]methyl}urea](/img/structure/B6581482.png)

![1-(2-methoxyphenyl)-3-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}urea](/img/structure/B6581484.png)

![N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B6581497.png)

![3-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B6581504.png)

![2-[(4-fluorophenyl)sulfanyl]-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B6581509.png)

![N-{6,9-dimethyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}thiophene-3-carboxamide](/img/structure/B6581516.png)

![4-methyl-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6581518.png)

![3-(2,3-dimethoxyphenyl)-1-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]urea](/img/structure/B6581521.png)

![N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6581551.png)